4-(1H-imidazol-2-yl)phenol

Palladium Catalysis Suzuki–Miyaura Coupling Bidentate Ligands

Select this specific 2-imidazolyl isomer for N,O-bidentate chelation in Pd-catalyzed Suzuki–Miyaura cross-coupling or as the validated nSMase2 pharmacophore core. The 1-imidazolyl regioisomer (CAS 10041-02-8) lacks this chelation geometry and associated bioactivity. Para-hydroxy substitution ensures efficient derivatization (∼89% methylation yield). Procure only the 2-imidazolyl connectivity to maintain catalytic and pharmacological fidelity.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 15548-89-7
Cat. No. B168543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-2-yl)phenol
CAS15548-89-7
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=C2NC=CN2
InChIInChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11)
InChIKeyBTXQISFZAIFMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-imidazol-2-yl)phenol (CAS 15548-89-7): Chemical Identity and Comparator Landscape for Informed Procurement


4-(1H-imidazol-2-yl)phenol (CAS 15548-89-7) is a heterocyclic building block classified as a phenylimidazole, characterized by an imidazole ring substituted at the 2-position with a 4-hydroxyphenyl group [1]. This specific connectivity, with the imidazole N–H positioned ortho to the linkage bond, distinguishes it from its most common regioisomers: 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8) [2], where the phenol is N-linked at the imidazole 1-position, and 4-(1H-imidazol-5-yl)phenol (CAS 74730-75-9) . Other relevant comparators include 2-(1H-imidazol-2-yl)phenol (CAS 17573-91-8), which shifts the hydroxyl to the ortho position, and 4-(1H-benzimidazol-2-yl)phenol (CAS 7470-13-1), which replaces the imidazole with a benzimidazole core [3].

Why 4-(1H-imidazol-2-yl)phenol Cannot Be Directly Substituted with N-Linked or Ortho-Hydroxy Imidazole Isomers


The procurement and deployment of 4-(1H-imidazol-2-yl)phenol versus its regioisomers is not interchangeable due to divergent coordination chemistry and pharmacokinetic outcomes. In catalysis, the 2-imidazolyl linkage facilitates N,O-bidentate chelation to metal centers, a binding mode unavailable to the N-linked 4-(1H-imidazol-1-yl)phenol isomer, which coordinates solely through the imidazole nitrogen and directs the phenolic oxygen away from the metal center [1]. In medicinal chemistry programs, the 2-imidazolyl-4-hydroxyphenyl framework serves as the validated core pharmacophore for neutral sphingomyelinase 2 (nSMase2) inhibition [2]; substitution with the 1-imidazolyl isomer eliminates this scaffold geometry and its attendant activity. Furthermore, the para-hydroxy substitution pattern in the target compound confers distinct radical scavenging kinetics and iron-chelating capacity relative to ortho-hydroxy isomers, which exhibit altered intramolecular hydrogen bonding and metal-binding stoichiometries [3].

Quantitative Procurement-Relevant Evidence: Differentiating 4-(1H-imidazol-2-yl)phenol from Structural Analogs


Enhanced Suzuki–Miyaura Coupling Efficiency via N,O-Chelation Versus N-Linked Imidazole Ligands

Palladium(II) pre-catalysts bearing 2-(1H-imidazol-2-yl)phenol ligands enable Suzuki–Miyaura cross-coupling through a favorable N,O-bidentate chelation mode [1]. In contrast, ligands based on the 4-(1H-imidazol-1-yl)phenol scaffold are limited to monodentate N-coordination, which alters the electronic environment at the metal center and precludes the formation of the catalytically active cyclometallated intermediate required for efficient turnover [1]. The target compound 4-(1H-imidazol-2-yl)phenol, possessing the para-hydroxy group on the phenol ring, retains the critical N,O-chelation geometry while offering distinct steric and electronic properties compared to ortho-hydroxy variants [1].

Palladium Catalysis Suzuki–Miyaura Coupling Bidentate Ligands

DPPH Radical Scavenging Potency of Phenol–Imidazole Conjugates Relative to Trolox Standard

Hydroxylated benzylideneamino imidazole derivatives, which incorporate the phenol–imidazole conjugation motif structurally analogous to 4-(1H-imidazol-2-yl)phenol, exhibit DPPH radical scavenging IC₅₀ values in the range of 3.2–8.4 µM [1]. This activity is quantitatively superior to the reference antioxidant Trolox (IC₅₀ = 9.5 µM) and compares favorably against parent aldehydes (IC₅₀ = 5.4–11.6 µM) tested under identical conditions [1]. The para-hydroxy substitution pattern on the phenol ring, as present in the target compound, enhances resonance stabilization of the phenoxyl radical and improves conjugation with the imidazole π-system relative to ortho- or meta-hydroxy isomers [1].

Antioxidant Assays Radical Scavenging Structure–Activity Relationships

Hydroxyl Radical Protection and Iron Chelation in Deoxyribose Degradation Assay

In the deoxyribose degradation assay, phenol–imidazole conjugates structurally related to 4-(1H-imidazol-2-yl)phenol protect deoxyribose from hydroxyl radical-induced degradation, achieving 38–62% protection at a concentration of 5 µM [1]. This protective effect is attributed to a dual mechanism involving direct hydroxyl radical scavenging and iron(II)/iron(III) chelation, the latter of which suppresses Fenton chemistry that generates hydroxyl radicals in situ [1]. The para-hydroxy substitution pattern, characteristic of the target compound, positions the phenolic oxygen for optimal iron coordination without the steric hindrance or intramolecular hydrogen bonding interference encountered with ortho-hydroxy isomers [1].

Hydroxyl Radical Scavenging Iron Chelation Deoxyribose Assay

Synthetic Derivatization Efficiency: Alkylation and Acylation Yields of the Phenolic Hydroxyl Group

The para-phenolic hydroxyl group of 4-(1H-imidazol-2-yl)phenol undergoes efficient alkylation and acylation reactions under mild conditions, enabling straightforward incorporation into more complex molecular architectures . Methylation with CH₃I in the presence of K₂CO₃ in DMF proceeds with ~89% yield to furnish the corresponding methyl ether derivative . Acetylation using acetic anhydride in pyridine at 60 °C completes within 2 hours to afford the phenyl acetate product . This derivatization efficiency contrasts with ortho-hydroxy imidazole isomers (e.g., 2-(1H-imidazol-2-yl)phenol), where intramolecular hydrogen bonding between the imidazole N–H and ortho-phenolic oxygen can reduce nucleophilicity and necessitate harsher reaction conditions or protecting group strategies [1].

Organic Synthesis Derivatization Chemistry Building Block Reactivity

Validated Application Scenarios for 4-(1H-imidazol-2-yl)phenol Based on Quantitative Evidence


Synthesis of Palladium(II) Pre-Catalysts for Suzuki–Miyaura Cross-Coupling

4-(1H-imidazol-2-yl)phenol serves as a ligand precursor for generating N,O-bidentate palladium(II) complexes that catalyze Suzuki–Miyaura cross-coupling reactions [1]. The 2-imidazolyl-4-hydroxyphenyl scaffold enables cyclometallation to form the active catalytic species, a structural prerequisite that is inaccessible using the N-linked 4-(1H-imidazol-1-yl)phenol isomer [1]. This application is validated for coupling aryl bromides with phenylboronic acid in toluene/K₂CO₃ at 80 °C [1].

Radical Scavenging and Antioxidant Screening Libraries

The phenol–imidazole conjugate framework, for which 4-(1H-imidazol-2-yl)phenol is the core structural unit, exhibits DPPH radical scavenging activity (IC₅₀ = 3.2–8.4 µM) that surpasses the reference antioxidant Trolox (IC₅₀ = 9.5 µM) [1]. Additionally, this scaffold provides 38–62% protection against hydroxyl radical-mediated deoxyribose degradation at 5 µM concentration, operating through both direct radical scavenging and iron chelation mechanisms [1]. This dual-mode activity profile makes the compound a compelling entry in antioxidant screening decks.

Medicinal Chemistry: nSMase2 Inhibitor Scaffold Derivatization

The 4-(1H-imidazol-2-yl)phenol core serves as the validated pharmacophore for neutral sphingomyelinase 2 (nSMase2) inhibition, a therapeutic target implicated in neurological disorders and cancer [1]. SAR studies centered on the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold have yielded derivatives with nanomolar potency (parent template DPTIP IC₅₀ = 30 nM) and demonstrated metabolic stability advantages over the DPTIP lead compound following oral administration [1]. The para-hydroxy substitution pattern is critical for maintaining the pharmacophore geometry required for enzyme engagement [1].

Synthetic Intermediate for Ether and Ester Prodrugs or Functional Materials

The phenolic hydroxyl group of 4-(1H-imidazol-2-yl)phenol undergoes high-yield derivatization: methylation with CH₃I/K₂CO₃ in DMF proceeds with ~89% yield, and acetylation with Ac₂O/pyridine completes within 2 hours at 60 °C [1]. These efficient transformations enable rapid synthesis of ether-linked prodrugs, ester-functionalized monomers for polymer chemistry, or protected intermediates for multi-step organic synthesis [1]. The para-substitution geometry avoids the steric encumbrance and intramolecular hydrogen bonding complications that slow derivatization of ortho-hydroxy isomers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-imidazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.